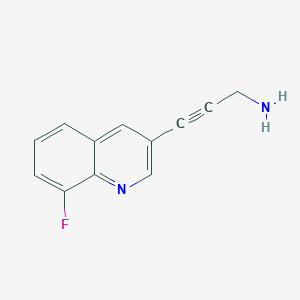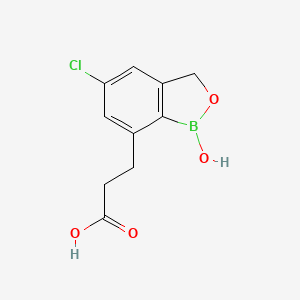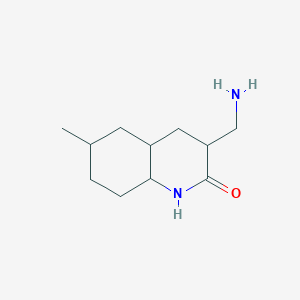
3-Amino-6-bromo-5-chloro-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-bromo-5-chloro-2-methylbenzoic acid is an organic compound with the molecular formula C8H7BrClNO2. It is a derivative of benzoic acid, characterized by the presence of amino, bromo, chloro, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-bromo-5-chloro-2-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of 2-methylbenzoic acid, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as N-chlorosuccinimide (NCS) for selective halogenation .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions, particularly at the halogenated positions. For example, the bromo and chloro groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form various derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted benzoic acids with various functional groups.
- Coupled products with extended aromatic systems.
Applications De Recherche Scientifique
3-Amino-6-bromo-5-chloro-2-methylbenzoic acid is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can influence the activity of enzymes or receptors, leading to specific biological responses. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-Amino-3-bromo-5-methylbenzoic acid
- 3-Amino-5-methoxybenzoic acid
Comparison: 3-Amino-6-bromo-5-chloro-2-methylbenzoic acid is unique due to the presence of both bromo and chloro substituents, which provide distinct reactivity patterns compared to similar compounds. The combination of these substituents with the amino and methyl groups allows for a broader range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H7BrClNO2 |
|---|---|
Poids moléculaire |
264.50 g/mol |
Nom IUPAC |
5-amino-2-bromo-3-chloro-6-methylbenzoic acid |
InChI |
InChI=1S/C8H7BrClNO2/c1-3-5(11)2-4(10)7(9)6(3)8(12)13/h2H,11H2,1H3,(H,12,13) |
Clé InChI |
DJPMSQZYSHXXCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1N)Cl)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)


![8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151849.png)


